Monomethyl Adipate (CAS 627-91-8): A Technical Guide for Scientific Professionals
Monomethyl Adipate (CAS 627-91-8): A Technical Guide for Scientific Professionals
Introduction
Monomethyl adipate (B1204190) (MMA), identified by CAS number 627-91-8, is an organic chemical compound classified as a monoester of adipic acid.[1] Its chemical structure, featuring both a carboxylic acid and a methyl ester functional group, makes it a versatile bifunctional molecule.[2] This unique characteristic renders it a valuable synthetic intermediate in various chemical processes and a subject of interest in academic and industrial research.[2][3][4][5] This document provides a comprehensive overview of the physicochemical properties, spectroscopic data, safety protocols, and key applications of monomethyl adipate, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
Monomethyl adipate is typically a colorless liquid at room temperature.[6] Its core physical and chemical characteristics are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 627-91-8 | [1][3][7][8] |
| Molecular Formula | C₇H₁₂O₄ | [3][5][8][9] |
| Molecular Weight | 160.17 g/mol | [3][5][9] |
| Appearance | Colorless Liquid / Oil | [3][6] |
| Melting Point | 7-9 °C | [1][8] |
| Boiling Point | 162 °C at 10 mmHg | [1][8] |
| Density | 1.081 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.439 - 1.443 | [7][8] |
| Flash Point | >110 °C (>230 °F) | [7][8] |
| Water Solubility | Not miscible or difficult to mix | [1] |
| InChI Key | UOBSVARXACCLLH-UHFFFAOYSA-N | [9] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of monomethyl adipate. The following data are compiled from various sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a key technique for structural elucidation. The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments within the molecule.[2]
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Source(s) |
| ~11.4 | 1H | Broad Singlet | Carboxylic Acid (-COOH) | [10] |
| 3.677 | 3H | Singlet | Methyl Ester (-OCH₃) | [10] |
| 2.36 - 2.38 | 4H | Multiplet | -CH₂ adjacent to C=O | [10] |
| 1.63 - 1.75 | 4H | Multiplet | Central -CH₂ groups | [10] |
Note: Spectra are typically recorded in CDCl₃. Shift values may vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy & Mass Spectrometry
-
Infrared (IR) Spectrum : The IR spectrum of monomethyl adipate shows characteristic absorption bands for the carbonyl groups (C=O) of both the ester and the carboxylic acid, as well as C-H stretching vibrations.[2][9]
-
Mass Spectrum : Electron ionization mass spectrometry data for monomethyl adipate is available through the NIST Chemistry WebBook.[9]
Safety and Handling
While not classified as a hazardous substance under GHS by all suppliers, some sources indicate it can cause skin, eye, and respiratory irritation.[6] Adherence to standard laboratory safety practices is essential.
Hazard and Precautionary Statements
| GHS Classification | Statement | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][8] |
| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][8] |
Handling and Storage
-
Handling : Use in a well-ventilated area.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]
-
Storage : Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6][8] The recommended storage temperature is often 2-8°C in a refrigerator.[3]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is recommended.[8][11]
Applications in Research and Drug Development
Monomethyl adipate's primary value lies in its role as a versatile synthetic intermediate.[3][4][5] Its bifunctional nature allows for selective chemical modifications at either the acid or the ester terminus.
Key Applications:
-
Histone Deacetylase (HDAC) Inhibitors : It is used as a starting material to prepare 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have shown potential as novel antitumor agents by acting as HDAC inhibitors.[1][3][4]
-
Selectin Inhibitors : The compound is a precursor for synthesizing mannose-linked biphenylylacetic acid derivatives, which are being investigated as novel inhibitors of selectin-mediated cell adhesion.[1][3][4]
-
Analytical Standards : Monomethyl adipate serves as a reference standard and is used in analytical method development, validation, and quality control for the production of other active pharmaceutical ingredients, such as Thioctic Acid.[12][13]
Caption: Role of Monomethyl Adipate as a key synthetic intermediate.
Experimental Protocols
Synthesis of Monomethyl Adipate
A common method for synthesizing monomethyl adipate is the direct esterification of adipic acid with methanol. Selectivity for the monoester over the diester is a key challenge, often controlled by the molar ratio of the reactants and the choice of catalyst.[2]
Methodology: Acid-Catalyzed Esterification
-
Reactant Preparation : Adipic acid and a solvent such as toluene (B28343) are added to a three-necked glass reactor equipped with a stirrer and reflux condenser.[14][15]
-
Catalyst Addition : A pre-treated acid catalyst, such as macroporous cation exchange resin (e.g., Amberlyst 15), is added to the mixture.[14][15]
-
Esterification : Methanol is added to the reactor. The mixture is heated to a controlled temperature (e.g., 60-100°C) and stirred for a set duration (e.g., 60-300 minutes) to facilitate the esterification reaction.[14][15]
-
Catalyst Removal : After the reaction is complete, the mixture is cooled, and the solid resin catalyst is removed by filtration.[14]
-
Purification : The filtrate is further cooled (e.g., to 15-25°C) to precipitate any unreacted adipic acid, which is then filtered off. The resulting solution containing monomethyl adipate is washed with deionized water.
-
Isolation : The solvent is removed via reduced pressure condensation, and the final product is isolated and further purified by distillation.[14] A yield of 80% has been reported using this general approach.[16]
Caption: General experimental workflow for the synthesis of monomethyl adipate.
Analytical Procedures
Methodology: Reaction Monitoring and Purity Analysis
-
Titration : The progress of the esterification reaction can be monitored by analyzing samples from the reaction mixture. The quantity of unreacted acid (adipic acid and monomethyl adipate) can be determined by titration against a standardized alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator.[15]
-
Gas Chromatography (GC) : GC analysis is used to confirm titration results and determine the purity of the final product. A suitable column, such as a Carbowax column with a Flame Ionization Detector (FID), can be employed.[14][15] An internal standard, like para-cymene, may be used for quantitative analysis.[15]
Conclusion
Monomethyl adipate (CAS 627-91-8) is a functionally significant molecule with well-characterized physicochemical and spectroscopic properties. Its utility as a bifunctional intermediate is evident from its application in the synthesis of potential therapeutic agents, including HDAC and selectin inhibitors. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling protocols is crucial for its effective and safe utilization in the laboratory and beyond.
References
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- 8. aksci.com [aksci.com]
- 9. Hexanedioic acid, monomethyl ester [webbook.nist.gov]
- 10. Monomethyl adipate(627-91-8) 1H NMR spectrum [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. chemwhat.com [chemwhat.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
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